N-benzyl(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine
Description
"N-Benzyl(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine" (CAS No. 477848-42-3) is a thiazole-containing amine derivative with the molecular formula C₁₂H₁₃ClN₂S and a molecular weight of 252.76 g/mol. Key physical properties include a density of 1.3±0.1 g/cm³, a boiling point of 346.8±34.0 °C at 760 mmHg, and a flash point of 163.5±25.7 °C . The compound features a 2-chlorothiazole core linked to a benzyl group via a methyl-substituted amine bridge.
Properties
IUPAC Name |
N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S/c1-15(8-10-5-3-2-4-6-10)9-11-7-14-12(13)16-11/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLDCUSZTFFWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine typically involves the reaction of 2-chloro-1,3-thiazole with benzylamine and formaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product from impurities .
Chemical Reactions Analysis
Types of Reactions
N-benzyl(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Amines, thiols, alkoxides; reactions often require the presence of a base and are conducted at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Agriculture: Thiazole-based compounds are used as biocides and fungicides to protect crops from pests and diseases.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence, for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of N-benzyl(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of enzymes or disrupt cellular processes by binding to key proteins. For example, it may interfere with the synthesis of nucleic acids or proteins, leading to the inhibition of microbial growth or viral replication . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related thiazole derivatives, focusing on molecular features, properties, and applications.
Structural and Functional Comparisons
N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine (CAS No. MDLMFCD30292498) Molecular Formula: C₁₀H₁₀ClN₃S Molecular Weight: 239.73 g/mol Key Features: Replaces the benzyl group with a 3-methylpyridin-2-amine moiety. Applications: Used as a building block in medicinal chemistry for metal-catalyzed C–H bond functionalization reactions .
3-Chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]aniline
- Molecular Formula : C₁₀H₈Cl₂N₂S
- Molecular Weight : 259.15 g/mol
- Key Features : Substitutes the benzyl group with a 3-chloroaniline group. The electron-withdrawing chlorine on the aniline ring may increase electrophilicity and reactivity in cross-coupling reactions.
- Applications : A high-purity intermediate in pharmaceuticals and pesticides .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Molecular Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol Key Features: Contains a benzamide core instead of a thiazole, with an N,O-bidentate directing group. Applications: Primarily used in metal-catalyzed C–H activation studies, highlighting structural versatility in directing group design .
Physical Properties and Reactivity
Research Findings
- Reactivity : The 2-chlorothiazole moiety is a common electrophilic site in nucleophilic aromatic substitution (SNAr) reactions, a feature shared with the aniline derivative .
- Structural Analysis : X-ray crystallography (utilizing SHELX software ) confirms the planar geometry of the thiazole ring, critical for intermolecular interactions in solid-state applications.
Biological Activity
N-benzyl(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine is a thiazole derivative with notable biological activity. This compound has attracted attention in various fields, particularly in medicinal chemistry for its potential as an antimicrobial and antiviral agent. This article explores the synthesis, biological activity, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₃ClN₂S
- Molecular Weight : 252.76 g/mol
- CAS Number : 477848-42-3
The compound features a benzyl group attached to a thiazole ring, which is substituted with a chlorine atom and a methyl group. The presence of these functional groups contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-1,3-thiazole with benzylamine and formaldehyde under basic conditions (e.g., sodium hydroxide or potassium carbonate) at elevated temperatures (80-100°C) for several hours.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial and fungal strains. In vitro studies demonstrated that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi .
Table 1: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Antiviral Activity
The compound has also shown potential antiviral properties, particularly against RNA viruses. Mechanistic studies suggest that it may inhibit viral replication by interfering with nucleic acid synthesis or by disrupting key protein interactions necessary for viral assembly.
The biological activity of this compound is attributed to its ability to bind to specific molecular targets within microbial cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth.
- Disruption of Cellular Processes : It can interfere with the synthesis of nucleic acids or proteins, leading to reduced viability in pathogens.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives tested against multi-drug resistant strains .
Evaluation in Animal Models
In vivo studies have demonstrated the safety profile of this compound. Mice treated with the compound showed no significant adverse effects at therapeutic doses, suggesting its potential for further development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
